![molecular formula C25H24N4O3 B2539306 7-benzyl-1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021216-24-9](/img/structure/B2539306.png)
7-benzyl-1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a dimethyl group, a tetrahydroquinoline group, and a pyrrolopyrimidinedione group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the bonds and rings in the molecule .Molecular Structure Analysis
The molecule contains several cyclic structures, including a pyrrolopyrimidinedione ring and a tetrahydroquinoline ring. These rings likely contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of the compound would depend on the specific functional groups present. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the pyrrolopyrimidinedione ring might participate in reactions involving the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of multiple rings might increase its boiling point and melting point compared to similar compounds without rings .Scientific Research Applications
Fluorescent Proton Sponges and Luminescence
Compounds structurally related to the specified chemical, such as dimethylamino derivatives of benzo[h]quinoline, have been studied for their high basicity and ability to form chelated monocations, similar to archetypal proton sponges. These compounds exhibit unique properties, including unexpected shifts in protonated systems and luminescence in the visible region, which distinguishes them from colorless analogs. This research suggests potential applications in developing new materials for fluorescence and luminescence-based technologies (Pozharskii et al., 2016).
Heterocyclic Chemistry and Synthetic Applications
Investigations into the cyclization reactions of enyne-carbodiimides have led to the formation of various heterocyclic compounds, including naphthyridine and isoquinoline derivatives. These reactions demonstrate the versatility of related compounds in synthesizing complex molecular structures, which could have implications in designing pharmaceuticals and organic materials (Li, Petersen, & Wang, 2003).
Organic Light-Emitting Diode (OLED) Applications
The synthesis and characterization of novel naphthalimide derivatives have shown significant potential for standard-red organic light-emitting diode (OLED) applications. These derivatives, featuring an aromatic amine as the donor and 1,8-naphthalimide as the acceptor, exhibit red emission and satisfactory chromaticity, highlighting their promise as standard-red light-emitting materials for OLED technology (Luo et al., 2015).
Chemosensor Development
A chemosensor based on naphthalimide and julolidine moieties has been developed for the selective recognition of Group IIIA metal ions (Al3+, Ga3+, and In3+), showcasing an 'off-on' fluorescence response. This sensor's ability to distinguish between different metal ions with high selectivity and sensitivity underlines its potential application in environmental monitoring and analytical chemistry (Jang et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-benzyl-6-(3,4-dihydro-2H-quinoline-1-carbonyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-26-22-19(23(30)27(2)25(26)32)15-21(29(22)16-17-9-4-3-5-10-17)24(31)28-14-8-12-18-11-6-7-13-20(18)28/h3-7,9-11,13,15H,8,12,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOGFQZWQYCTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)N4CCCC5=CC=CC=C54)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2539223.png)

![2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2539226.png)
![2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2539228.png)
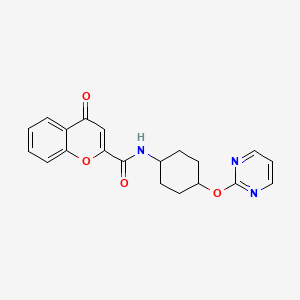

![[(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2539232.png)
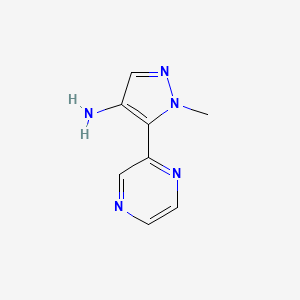
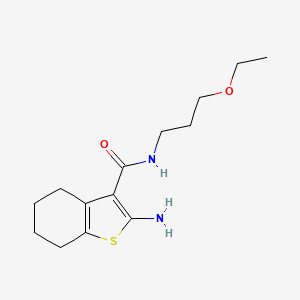
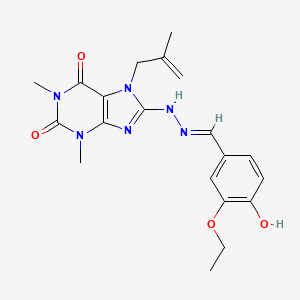

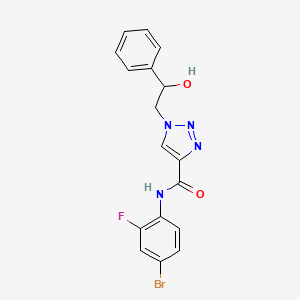
![8-(4-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2539244.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2539245.png)